2,2-Diethoxypropan-1-ol

Description

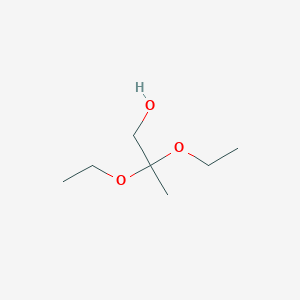

Structure

3D Structure

Properties

CAS No. |

84293-53-8 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2,2-diethoxypropan-1-ol |

InChI |

InChI=1S/C7H16O3/c1-4-9-7(3,6-8)10-5-2/h8H,4-6H2,1-3H3 |

InChI Key |

AQNARGNUGHUBMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(CO)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethoxypropan 1 Ol

Direct Synthesis Approaches

Direct synthesis of 2,2-Diethoxypropan-1-ol primarily involves the formation of the acetal (B89532) functional group from a suitable three-carbon precursor already containing a hydroxyl group.

Pathways from Aldehyde Precursors

While the most direct precursor to this compound is the ketone hydroxyacetone (B41140), theoretical pathways can be proposed starting from aldehyde precursors. One such hypothetical route could involve methylglyoxal (B44143) (pyruvaldehyde). This pathway would require selective protection of one aldehyde group, followed by reduction of the other carbonyl and subsequent protection of the resulting primary alcohol, making it a more complex and less direct approach than starting from a hydroxyketone.

Strategies Involving Hydroxy Functionalization and Acetal Formation

The most logical and direct strategy for synthesizing this compound is the acetalization of a ketone that already possesses a hydroxyl group. This approach centers on the reaction of 1-hydroxy-2-propanone (hydroxyacetone or acetol) with two equivalents of ethanol (B145695).

The reaction is an acid-catalyzed nucleophilic addition. libretexts.org It proceeds in several steps:

The carbonyl oxygen of hydroxyacetone is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. libretexts.org

Deprotonation of the resulting oxonium ion yields a hemiacetal, which is an intermediate compound containing both a hydroxyl and an ethoxy group on the same carbon. libretexts.org

The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of the water molecule is facilitated by the lone pair of electrons on the adjacent ethoxy group, leading to the formation of a resonance-stabilized oxonium ion. libretexts.org

A second molecule of ethanol attacks this oxonium ion.

Deprotonation of this final intermediate regenerates the acid catalyst and yields the final product, this compound.

This entire process is reversible, and to ensure a high yield of the acetal, the water produced as a byproduct must be removed from the reaction mixture, typically by using a Dean-Stark apparatus or a dehydrating agent. nih.gov

Catalytic Synthesis of this compound

The synthesis of this compound via acetalization is critically dependent on catalysis. Both homogeneous and heterogeneous catalysts are employed to facilitate this transformation efficiently.

Homogeneous Catalysis in Acetalization Reactions

Homogeneous catalysts are dissolved in the reaction medium and are highly effective for acetalization. lkouniv.ac.in Commonly used homogeneous acid catalysts include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as strong organic acids such as p-toluenesulfonic acid (p-TsOH). mdpi.comrsc.org These catalysts operate by providing protons (H⁺) to activate the carbonyl group of the precursor, hydroxyacetone, thereby making it more susceptible to nucleophilic attack by ethanol. libretexts.org While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to corrosion issues and complicate purification. rsc.orgresearchgate.net

Heterogeneous Catalytic Systems for Ether and Alcohol Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. researchgate.net This offers significant advantages, including ease of separation from the product, potential for catalyst recycling, milder reaction conditions, and reduced waste. researchgate.netscirp.org A variety of solid acid catalysts have been proven effective for acetalization reactions.

Examples of heterogeneous catalysts applicable to this synthesis include:

Clays and Zeolites : Materials like montmorillonite (B579905) clay and various zeolites can act as solid acid catalysts. rsc.org

Heteropolyacids (HPAs) : Keggin-type HPAs such as H₄SiW₁₂O₄₀ (silicotungstic acid) are powerful solid acids that show high activity in acetalization. scirp.orgmdpi.com They can be used in their pure form or supported on materials like silica. researchgate.net

Sulfonated Resins : Ion-exchange resins like Amberlyst are widely used as acidic catalysts in organic synthesis, including acetal formation. rsc.org

Metal Oxides : Certain metal oxides and salts, such as bismuth subnitrate, have demonstrated excellent catalytic activity for the formation of acetals and ketals under mild conditions. researchgate.net

The table below summarizes various heterogeneous catalysts used in acetalization reactions, which are applicable for the synthesis of this compound.

| Catalyst Type | Specific Example | Key Advantages |

| Heteropolyacid | H₄SiW₁₂O₄₀ (Silicotungstic Acid) | High acidity and efficiency, can be supported on silica. scirp.orgresearchgate.net |

| Metal Salt | Bismuth Subnitrate | Reusable, mild reaction conditions, easy separation. researchgate.net |

| Clay | Montmorillonite | Inexpensive, environmentally friendly, offers good selectivity. rsc.orgscirp.org |

| Sulfonated Carbon | Sulfonated Pearl Millet Cob (SPMC) | Derived from biomass, sustainable, high density of acid sites. repec.org |

| Ion-Exchange Resin | Amberlyst-36 | Commercially available, effective for driving high conversion. researchgate.net |

Optimization of Catalyst Loading and Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized.

Catalyst Loading : The amount of catalyst used is a critical parameter. Sufficient catalyst is needed to achieve a reasonable reaction rate, but excessive amounts can increase costs and may not lead to a proportional increase in yield. Optimization studies for similar acetalization reactions show that catalyst loading is typically varied (e.g., 1-7% by weight relative to the limiting reactant) to find the optimal balance. repec.orgresearchgate.net

Reactant Molar Ratio : Acetalization is an equilibrium-limited reaction. According to Le Chatelier's principle, using an excess of one reactant (in this case, ethanol) will shift the equilibrium toward the formation of the product, this compound. Studies on glycerol (B35011) acetalization, for example, show that increasing the molar ratio of the acetalizing agent (e.g., acetone) to glycerol from 1:1 to 1:15 dramatically increases the conversion. mdpi.com A similar effect is expected for the reaction of hydroxyacetone and ethanol.

Temperature : Temperature influences the reaction rate. Higher temperatures generally increase the rate of reaction, but since acetalization can be exothermic, an optimal temperature must be found to balance reaction kinetics with the stability of reactants and products. rsc.org For instance, in solketal (B138546) synthesis, 70°C was found to be the optimum temperature for the highest conversion. rsc.org

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or maximum conversion. Monitoring the reaction progress over time (e.g., from 30 to 120 minutes or longer) helps determine the optimal reaction time beyond which no significant increase in product yield is observed. rsc.org

The following table, based on analogous acetalization reactions, illustrates the effect of optimizing various parameters.

| Parameter | Condition A | Condition B | Effect on Conversion/Yield |

| Glycerol:Acetone (B3395972) Ratio | 1:6 | 1:15 | Conversion increases from ~87% to 99.2% as the acetone excess increases. mdpi.comresearchgate.net |

| Reaction Temperature | 40 °C | 70 °C | Glycerol conversion increases with temperature up to an optimum point. rsc.org |

| Catalyst Loading (wt%) | 1% | 3% | Increasing catalyst amount can significantly boost reaction rate and yield. mdpi.com |

| Reaction Time (min) | 30 | 120 | Conversion increases from 44% to 99.3% as reaction time is extended. rsc.org |

Modern Synthetic Techniques for this compound

The synthesis of this compound is not a trivial matter due to the presence of two distinct functional groups that could interfere with each other under various reaction conditions. Modern synthetic chemistry addresses this challenge through carefully designed reaction pathways that maximize yield and purity. These methods often involve the use of protecting groups or proceed via sequential reactions from stable, readily available chemical feedstocks.

One-Pot Reaction Sequences

A one-pot synthesis, wherein reactants are subjected to successive reaction conditions in a single reactor, represents a highly efficient approach in modern chemistry by minimizing solvent waste and eliminating the need for purification of intermediates. While specific, documented one-pot syntheses for this compound are not prevalent in the literature, the principles of tandem reactions can be applied to its multi-step synthesis pathway.

A hypothetical one-pot process could involve the acetalization of a suitable keto-ester precursor followed by an in-situ reduction. For instance, the conversion of ethyl pyruvate (B1213749) to ethyl 2,2-diethoxypropanoate could be performed, and upon completion, a reducing agent could be introduced directly into the reaction mixture to reduce the ester functionality to the primary alcohol of this compound. This "telescoped" approach would streamline the process, though it would require careful selection of reagents and conditions to prevent cross-reactivity, such as the reduction of the initial keto-ester before acetalization is complete.

Multi-Step Conversions from Readily Available Feedstocks

The most strategically sound and documented approaches to synthesizing this compound involve multi-step pathways starting from common, inexpensive, and often renewable feedstocks. A prominent example is the conversion of ethyl lactate (B86563), which can be sourced from biomass fermentation. This pathway involves a three-step sequence: oxidation, acetalization, and reduction.

Step 1: Oxidation of Ethyl Lactate The initial step involves the oxidation of the secondary alcohol in ethyl lactate to a ketone, yielding ethyl pyruvate. This transformation can be achieved using various oxidizing agents under controlled conditions to avoid side reactions.

Step 2: Acetalization of Ethyl Pyruvate The ketone group of ethyl pyruvate is then protected as a diethyl acetal to form ethyl 2,2-diethoxypropanoate. This reaction is typically an acid-catalyzed process involving an alcohol and an orthoformate, which acts as both a reagent and a dehydrating agent to drive the reaction to completion. chemicalbook.com A specific method involves reacting ethyl pyruvate with triethyl orthoformate in absolute ethanol, using an acid catalyst like p-toluenesulfonic acid. oregonstate.edu The equilibrium is shifted towards the product by distilling off the ethyl formate (B1220265) byproduct. oregonstate.edu

Step 3: Reduction of the Ester The final step is the selective reduction of the ester group in ethyl 2,2-diethoxypropanoate to a primary alcohol. This is a standard transformation in organic synthesis, commonly accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reduction yields the target molecule, this compound.

| Step | Starting Material | Product | Key Reagents | Reaction Type |

|---|---|---|---|---|

| 1 | Ethyl lactate | Ethyl pyruvate | Oxidizing Agent (e.g., TCCA) | Oxidation |

| 2 | Ethyl pyruvate | Ethyl 2,2-diethoxypropanoate | Ethanol, Triethyl orthoformate, Acid catalyst | Acetalization |

| 3 | Ethyl 2,2-diethoxypropanoate | This compound | Reducing Agent (e.g., LiAlH₄) | Reduction |

Development of Efficient and Selective Routes

The development of synthetic routes for this compound focuses on enhancing efficiency and selectivity. The multi-step pathway from ethyl lactate is favored over a more direct synthesis from hydroxyacetone because it offers superior control over selectivity. Attempting to directly form the acetal of hydroxyacetone under acidic conditions could lead to undesired side reactions, such as acid-catalyzed self-condensation or etherification of the primary alcohol. By starting with ethyl pyruvate, the more reactive ketone can be selectively protected as a stable acetal before the less reactive ester group is reduced.

Efficiency in these routes is pursued through several strategies:

Use of Renewable Feedstocks: Employing ethyl lactate as a starting material aligns with the principles of green chemistry. google.com

Catalyst Development: While homogeneous acid catalysts like p-toluenesulfonic acid are effective, research into heterogeneous solid acid catalysts is a key area of development. Solid catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling, which reduces cost and environmental impact. Such approaches are being explored for related etherification and acetalization reactions. tandfonline.com

The conditions for the crucial acetalization step, based on documented laboratory procedures, highlight the typical parameters for this key transformation.

| Parameter | Condition | Source |

|---|---|---|

| Keto-ester | Ethyl pyruvate | oregonstate.edu |

| Acetalizing Agent | Triethyl orthoformate | oregonstate.edu |

| Solvent/Reagent | Absolute Ethanol | oregonstate.edu |

| Catalyst | p-Toluenesulfonic acid | oregonstate.edu |

| Process Note | Distillation to remove ethyl formate byproduct | oregonstate.edu |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxypropan 1 Ol

Reactivity of the Primary Hydroxyl Group in 2,2-Diethoxypropan-1-ol

The primary hydroxyl group in this compound undergoes typical reactions of alcohols, including esterification, etherification, oxidation, and reduction. smolecule.com

Derivatization via Esterification

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom. chemguide.co.uk Subsequent dehydration leads to the formation of the corresponding ester.

The reaction is reversible, and to drive the equilibrium towards the product, the ester can be distilled off as it is formed, especially for smaller, more volatile esters. chemguide.co.uk

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethanoic acid | Concentrated H₂SO₄ | 2,2-Diethoxypropyl ethanoate |

| This compound | Propanoic acid | Concentrated H₂SO₄ | 2,2-Diethoxypropyl propanoate |

| This compound | Benzoic acid | Concentrated H₂SO₄ | 2,2-Diethoxypropyl benzoate |

This table is illustrative and based on general principles of esterification. chemguide.co.ukrsc.org

Etherification Pathways

The primary hydroxyl group of this compound can also undergo etherification. For instance, in the presence of an acid catalyst, it can react with other alcohols. The etherification of glycerol (B35011) with ethanol (B145695) can produce a mixture of mono-, di-, and trisubstituted ethers, including 2,3-diethoxy-propan-1-ol. scielo.brresearchgate.net This suggests that under similar acidic conditions, this compound could potentially react further or with other alcohols.

The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, represents another potential pathway for etherification, although specific examples involving this compound are not readily found in the provided search results.

Oxidation and Reduction Chemistry

The primary hydroxyl group of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the corresponding carboxylic acid.

Conversely, while the primary alcohol is already in a reduced state, the term "reduction" in this context might refer to the conversion of a derivative back to the alcohol. For instance, an ester derived from this compound can be reduced back to the parent alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Transformations of the gem-Diethoxy (Acetal) Moiety in this compound

The acetal (B89532) group is generally stable under neutral and basic conditions but is susceptible to hydrolysis in acidic environments. thieme-connect.de

Acid-Catalyzed Hydrolysis Investigations

The gem-diethoxy group of this compound can be hydrolyzed under acidic conditions to yield acetone (B3395972) and ethanol. This reaction is essentially the reverse of acetal formation. The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to a hemiacetal, which further hydrolyzes to the ketone and another molecule of ethanol. The use of a ketal or acetal group as a protective group for diols is a common strategy in organic synthesis, and its removal is typically achieved through acid-catalyzed hydrolysis. google.com

Transacetalization Reactions with Various Diols/Alcohols

Transacetalization is a reaction in which an existing acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. scielo.br This process is driven by the relative concentrations of the reactants and products. For instance, 2,2-diethoxypropane (B95019) can be used in transacetalization reactions to protect diols. acs.org

This compound could theoretically undergo transacetalization with other diols or alcohols. For example, reaction with a 1,2-diol like ethylene (B1197577) glycol in the presence of an acid catalyst would be expected to yield a cyclic acetal (a 1,3-dioxolane (B20135) derivative) and ethanol. This type of reaction is useful for protecting diol functionalities in multi-step syntheses. scielo.br

Table 2: Potential Transacetalization Reactions of this compound

| Acetal | Diol/Alcohol | Catalyst | Expected Product |

| This compound | Ethylene Glycol | Acid (e.g., p-TsOH) | 2-(2,2-diethoxypropyl)-1,3-dioxolane |

| This compound | Propane-1,2-diol | Acid (e.g., p-TsOH) | 4-methyl-2-(2,2-diethoxypropyl)-1,3-dioxolane |

| This compound | Glycerol | Acid (e.g., p-TsOH) | Mixture of 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives |

This table is illustrative and based on the principles of transacetalization reactions. scielo.brmdpi.com

Elimination Reactions and Fragmentation Studies

The structural characteristics of this compound, featuring a hydroxyl group and two ethoxy groups, predispose it to a variety of elimination and fragmentation pathways under different conditions.

Elimination reactions of alcohols, such as this compound, typically proceed via dehydration to form alkenes. savemyexams.com The hydroxyl group is inherently a poor leaving group; however, its protonation under strongly acidic conditions converts it into a much better leaving group, water. masterorganicchemistry.com For tertiary alcohols, this is often followed by the departure of the water molecule to generate a carbocation intermediate, initiating an E1 elimination pathway. masterorganicchemistry.com The use of non-nucleophilic counter-ions from acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) favors elimination over substitution. masterorganicchemistry.com

Studies on the gas-phase thermal elimination of the related compound 2,2-diethoxypropane reveal that it decomposes to yield ethanol, acetone, and ethylene. researchgate.net This reaction is homogeneous, unimolecular, and follows first-order kinetics. researchgate.net The initial elimination step produces an intermediate, 2-ethoxypropene, which subsequently decomposes. researchgate.net

Fragmentation patterns in mass spectrometry provide further understanding of the molecule's stability and breakdown pathways. For disubstituted diethoxy ethers, common fragment ions observed include m/z 129, 102, 89, and 61. scielo.brresearchgate.net The ion at m/z 149 often corresponds to the protonated molecular ion. scielo.brresearchgate.net A characteristic loss of water from the molecular ion leads to a fragment at [M - 18 - 1]⁺. scielo.brsemanticscholar.org In the mass spectrum of 1,3-diethoxy-propan-2-ol, a related isomer, the ion at m/z 129 can further lose a C₂H₃O fragment to produce an ion at m/z 86. scielo.brsemanticscholar.org The base peak for many ethyl ethers is often observed at m/z 61. scielo.br

Detailed Mechanistic Studies of this compound Reactions

A deeper understanding of the reactions of this compound and related compounds requires detailed mechanistic investigations, encompassing kinetic analysis, the identification of transient species, and the evaluation of electronic and steric influences.

Kinetic Analysis of Reaction Rates

Kinetic studies are crucial for elucidating reaction mechanisms. The gas-phase elimination of 2,2-diethoxypropane, for instance, has been determined to be a first-order process. researchgate.net The Arrhenius equation for this reaction is given as log k(s⁻¹) = (13.04 ± 0.07) - (186.6 ± 0.8) kJ mol⁻¹ / (2.303RT). researchgate.net The subsequent decomposition of the intermediate, 2-ethoxypropene, also follows first-order kinetics with the rate coefficient described by log k(s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT). researchgate.net Such kinetic data, often obtained under static system conditions with the reaction vessel treated to suppress free radical side reactions, provide quantitative measures of reaction rates and activation energies. researchgate.netscience.gov

The rates of elimination reactions can be influenced by substituents. For example, in the gas-phase elimination of β-substituted diethyl acetals, the differences in the rates of ethanol formation are attributed to the electronic effects of the β-substituent. researchgate.net

Postulated Reaction Intermediates and Transition State Geometries

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP, are instrumental in modeling reaction pathways and characterizing transient structures. researchgate.net For the elimination of 2,2-diethoxypropane, these calculations suggest a concerted, nonsynchronous four-membered cyclic transition state. researchgate.net In this transition state, the elongation of the C-O bond is identified as the rate-determining factor. researchgate.net The intermediate product, 2-ethoxypropene, is then postulated to decompose through a six-membered cyclic transition state. researchgate.net

In other reactions involving related structures, different intermediates and transition states are proposed. For instance, the formation of pyrazoles from the condensation of hydrazides with 1,3-diketones is thought to proceed through an intermediate formed by addition to both carbonyl groups. whiterose.ac.uk In rhodium-catalyzed hydrocarbonylation reactions, acyl intermediates play a key role, and their structure can dictate the selectivity towards aldehyde or alcohol products. rsc.org Computational methods like the growing string method (GSM) are particularly useful for locating complex and asynchronous transition states on flat potential energy surfaces. umich.edu

Influence of Electronic and Steric Factors on Reaction Outcomes

Both electronic and steric factors significantly govern the reactivity and selectivity of reactions involving this compound and its analogs.

Electronic Factors: The electronic nature of substituents can have a profound effect on reaction rates and mechanisms. In the elimination of β-substituted diethyl acetals, the electronic properties of the substituent influence the rate of ethanol formation. researchgate.net A high correlation with Hammett σp values has been observed in some studies, indicating a strong influence of substituent electronic effects on the reaction mechanism. researchgate.net

Steric Factors: Steric hindrance can dictate the regioselectivity of a reaction. The diethoxy groups in 3-amino-1,1-diethoxypropan-2-ol, a related compound, increase steric bulk, which can reduce reactivity in certain environments. In the formation of di- and tri-substituted glycerol ethers, steric hindrance can influence the relative amounts of different isomers produced. semanticscholar.org For example, 1,3-di-tert-butoxy-propan-2-ol is expected to form in greater amounts than 2,3-di-tert-butoxy-propan-1-ol due to less steric hindrance. semanticscholar.org In the spin trapping of radicals by DEPMPO derivatives, the presence of substituents leads to significant steric effects that control the stereoselectivity of the radical addition. rsc.org

Applications of 2,2 Diethoxypropan 1 Ol in Advanced Organic Synthesis

2,2-Diethoxypropan-1-ol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The primary hydroxyl group can undergo a wide range of transformations, while the acetal (B89532) moiety remains stable under many reaction conditions, effectively masking a 1,2-diol. This latent functionality can be revealed at a later synthetic stage through acidic hydrolysis.

While direct oxidation of this compound would yield the corresponding aldehyde, its more strategic use lies in the deprotection of the acetal followed by oxidative cleavage of the resulting diol. This sequence provides a pathway to a β-hydroxy ketone or a related derivative, which are important building blocks in organic synthesis.

Reaction Pathway to Carbonyl Compounds:

| Step | Reaction | Reagents | Product Type |

| 1 | Acetal Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄) | 1,2,3-Propanetriol derivative |

| 2 | Oxidative Cleavage | Oxidizing Agent (e.g., NaIO₄, Pb(OAc)₄) | β-Hydroxy aldehyde/ketone |

This approach allows for the introduction of a carbonyl group at a specific position within a molecule after other synthetic transformations have been carried out on the primary alcohol.

The presence of both a reactive primary alcohol and a protected diol makes this compound an attractive building block for the synthesis of complex, polyfunctional molecules. The hydroxyl group can serve as a handle for chain elongation or for the introduction of other functional groups through reactions such as esterification, etherification, or substitution via its tosylate or mesylate derivative.

Following these modifications, the acetal can be hydrolyzed to unmask the diol, which can then participate in further reactions, such as the formation of cyclic ethers, esters, or acetals, or serve as a precursor to other functional groups. This sequential reactivity is crucial in the total synthesis of natural products and other complex organic targets.

In a retrosynthetic analysis, this compound can be envisioned as a synthon for a three-carbon unit with a primary alcohol and a latent diol. This is particularly useful in the synthesis of molecules where the stereochemistry of adjacent hydroxyl groups needs to be controlled. A plausible synthetic route to a substituted tetrahydrofuran, for example, could involve the initial alkylation or arylation at the primary alcohol of this compound, followed by deprotection of the acetal and subsequent acid-catalyzed cyclization of the resulting triol.

Utilization in Polymer and Materials Chemistry

The functional groups of this compound also lend themselves to applications in polymer and materials chemistry, where the introduction of specific functionalities can tailor the properties of the resulting materials.

The primary alcohol of this compound allows it to act as a monomer in polymerization reactions such as polycondensation or ring-opening polymerization (after conversion to a suitable cyclic monomer). This would result in polymers with pendant diethyl acetal groups.

Potential Polymerization Reactions:

| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Feature |

| Polycondensation | Diacid, Diisocyanate | Polyester, Polyurethane with acetal side chains |

| Ring-opening polymerization | Epoxide, Lactone | Polyether, Polyester with acetal side chains |

Furthermore, after polymerization, the acetal groups can be hydrolyzed to reveal diol functionalities along the polymer backbone. These diols can then act as sites for cross-linking, leading to the formation of hydrogels or thermosetting polymers. The density of cross-linking, and thus the material's mechanical properties, could be controlled by the degree of hydrolysis of the acetal groups. The acid-labile nature of the acetal linkage also opens up the possibility of creating degradable or recyclable polymers.

The derivatization of this compound prior to polymerization, or the modification of the pendant acetal groups after polymerization, offers a versatile platform for tuning polymer properties. For instance, the primary alcohol could be esterified with a hydrophobic acid to increase the polymer's hydrophobicity, or with a hydrophilic monomer like acrylic acid to introduce sites for subsequent photopolymerization.

Hydrolysis of the acetal groups to diols would significantly increase the hydrophilicity and polarity of the polymer. This transformation could be used to alter the solubility of the polymer, its adhesion properties, or its ability to coordinate with metal ions. This chemical switchability makes polymers derived from this compound interesting candidates for smart materials, such as sensors or responsive coatings.

Application in the Formulation of Specialty Resins

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the application of this compound in the formulation of specialty resins. While the unique structural features of this compound, possessing both ether and alcohol functionalities, suggest potential as a monomer or modifier in polymer chemistry, no documented instances of its use in this capacity could be located.

The synthesis of specialty resins often involves the use of bifunctional or polyfunctional monomers to create specific polymer architectures and properties. Compounds with hydroxyl and ether groups can theoretically participate in various polymerization reactions. For instance, the hydroxyl group could be involved in esterification or urethane (B1682113) formation, while the ether linkages could influence the flexibility and solvency of the resulting resin.

However, a comprehensive search of academic journals, patent databases, and chemical supplier application notes did not reveal any studies or products that utilize this compound for creating specialty resins. The closely related compound, 1,3-diethoxypropan-2-yl methacrylate, derived from a diether of glycerol (B35011), has been investigated for use in 3D printing resins, highlighting the potential of similar structures. Yet, no direct parallel has been drawn or investigated for this compound itself.

Further research and development would be necessary to determine if this compound holds any practical value in the field of specialty resin formulation. Such investigations would need to explore its reactivity with common co-monomers, its effect on the physical and chemical properties of the resulting polymers, and its cost-effectiveness compared to established alternatives. Without such dedicated research, any discussion of its application in this area remains purely speculative.

Spectroscopic and Computational Characterization of 2,2 Diethoxypropan 1 Ol

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide a comprehensive picture of the molecular framework, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In the ¹H NMR spectrum of 2,2-Diethoxypropan-1-ol, distinct signals are expected for each unique proton environment. The ethoxy groups would give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons of the hydroxymethyl (-CH₂OH) group would likely appear as a singlet or a finely split multiplet, and the hydroxyl (-OH) proton itself would present as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would similarly show distinct peaks for each carbon atom. The quaternary carbon of the acetal (B89532) group would appear significantly downfield. The carbon atoms of the ethoxy and hydroxymethyl groups would resonate in their characteristic regions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(OCH₂ CH₃)₂ | ~3.4 - 3.6 | Quartet (q) |

| -C(OCH₂CH₃ )₂ | ~1.1 - 1.3 | Triplet (t) |

| -CH₂ OH | ~3.5 - 3.8 | Singlet (s) or Doublet (d) |

| -CH₂OH | Variable (typically 1-5) | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (OCH₂CH₃)₂ | ~100 - 110 |

| -C(O CH₂)₂ | ~58 - 62 |

| -C(OCH₂C H₃)₂ | ~15 - 18 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification. Under electron ionization (EI), this compound would produce a molecular ion (M⁺), although it may be of low abundance. The fragmentation pattern is key to structural elucidation.

For the related compound 2,2-Diethoxypropane (B95019), common fragments include ions at m/z 87 and 59. nih.govnist.gov The fragmentation of this compound would be expected to follow similar pathways, such as the loss of an ethoxy radical or an ethyl group. Additionally, the presence of the hydroxyl group would introduce new fragmentation pathways, including the loss of water (M-18) and the loss of the hydroxymethyl radical (M-31). Alpha-cleavage adjacent to the hydroxyl oxygen is a common and diagnostic fragmentation pathway for primary alcohols.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 148 | [C₇H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 130 | [M - H₂O]⁺ | Loss of water |

| 117 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 103 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 87 | [C₄H₉O₂]⁺ | Common fragment in related acetals nih.govnist.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. currentseparations.comencyclopedia.pub

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibrations of the acetal and alcohol functionalities would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Strong bands corresponding to C-H stretching of the alkyl chains would be observed just below 3000 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the less polar C-C backbone vibrations. currentseparations.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Strong |

| Acetal (C-O) | Stretching | 1050 - 1150 | Strong |

Theoretical and Computational Studies of this compound

Theoretical and computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, stability, and conformational preferences of molecules. asianresassoc.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. arxiv.orgarxiv.orgdtu.dk A DFT calculation for this compound would begin with the optimization of its molecular geometry to find the lowest energy structure.

From this optimized structure, a variety of electronic properties can be determined:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the alcohol and ether groups would be the most electron-rich sites.

Spectroscopic Parameters: DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the structural assignment. asianresassoc.org

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. eurjchem.com

Computational methods can be employed to systematically rotate the key dihedral angles (e.g., around the C-C and C-O bonds) and calculate the potential energy at each step. This process generates a potential energy surface, or energy landscape, which maps the relative energies of all possible conformations. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the transition states between them. For this compound, this analysis would reveal the preferred orientations of the ethoxy and hydroxymethyl groups, which are influenced by steric hindrance and potential intramolecular hydrogen bonding.

Prediction of Thermochemical Properties (e.g., Enthalpy of Formation)

In the absence of experimental data for the thermochemical properties of this compound, computational chemistry methods provide a reliable alternative for their prediction. Techniques such as ab initio quantum mechanical calculations and semi-empirical methods like group additivity are instrumental in estimating properties such as the enthalpy of formation.

High-accuracy composite methods, including the Gaussian-n (G*) theories (e.g., G3 and G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), are well-established for calculating the thermochemical properties of organic molecules with a high degree of accuracy. These methods employ a series of calculations to approximate a high-level theoretical result, offering a balance between computational cost and accuracy. For a molecule like this compound, these calculations would involve geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections, ultimately leading to a prediction of the gas-phase enthalpy of formation. The accuracy of these methods is often within "chemical accuracy," which is generally considered to be within ±1 kcal/mol (approximately ±4.2 kJ/mol) of experimental values.

Another powerful predictive tool is the group additivity method, pioneered by Benson. This approach is based on the principle that the thermochemical properties of a molecule can be estimated by summing the contributions of its constituent functional groups. For this compound, the molecule would be dissected into groups that represent its chemical structure. The predicted enthalpy of formation would then be calculated by summing the established enthalpy contributions of these groups.

The application of these computational methods would provide valuable insights into the thermodynamic stability of this compound. The enthalpy of formation, a key parameter, indicates the energy released or absorbed upon the formation of the compound from its constituent elements in their standard states. A more negative enthalpy of formation suggests greater thermodynamic stability.

| Group | Description |

| C-(O)2(C)(H) | Carbon atom bonded to two oxygen atoms, one carbon atom, and one hydrogen atom |

| O-(C)2 | Oxygen atom in an ether linkage, bonded to two carbon atoms |

| C-(O)(C)(H)2 | Carbon atom in an ethoxy group, bonded to one oxygen, one carbon, and two hydrogen atoms |

| C-(H)3 | Methyl group |

| O-(C)(H) | Oxygen atom in a primary alcohol group |

Table 1. Hypothetical Group Additivity Breakdown for this compound

The predicted thermochemical properties are crucial for understanding the chemical behavior of this compound in various applications, including its potential use as a solvent or in chemical synthesis. These computational approaches serve as a vital tool for chemists and chemical engineers in the absence of experimental measurements.

Green Chemistry and Sustainability Considerations for 2,2 Diethoxypropan 1 Ol

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for 2,2-diethoxypropan-1-ol focuses on minimizing hazardous substances, reducing energy consumption, and utilizing renewable feedstocks. A promising approach involves the catalytic reduction of a suitable precursor, such as 2,2-diethoxypropanal or a derivative.

One potential green synthetic pathway is the hydrogenation of 2,2-diethoxypropanal. This reaction, ideally performed using a heterogeneous catalyst and a green solvent like ethanol (B145695) (which may also be a reactant in the formation of the acetal), aligns with several green chemistry principles. The use of molecular hydrogen as a reducing agent is advantageous as it produces water as the only by-product.

Another approach could be the transfer hydrogenation of 2,2-diethoxypropanal, employing a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst. This method avoids the need for high-pressure hydrogen gas, enhancing operational safety.

Research into the synthesis of structurally similar compounds, such as 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, has demonstrated the use of sodium borohydride (B1222165) for the reduction of the corresponding ketone. While effective, the use of stoichiometric metal hydrides is generally less desirable from a green chemistry perspective due to the generation of inorganic waste. Therefore, catalytic methods are preferred.

The synthesis of the related compound 2,2-diethoxypropane (B95019) from acetone (B3395972) and ethanol using triethyl orthoformate as a dehydrating agent and ammonium (B1175870) chloride as a catalyst highlights the potential for acetal (B89532) formation under relatively mild conditions. A green synthesis of this compound could potentially integrate the formation of the acetal and the reduction of a carbonyl group in a one-pot process, thereby reducing waste and improving efficiency.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Precursor | Reducing Agent/Reagents | Catalyst (Example) | Green Chemistry Advantages | Potential Drawbacks |

| Catalytic Hydrogenation | 2,2-Diethoxypropanal | Hydrogen Gas | Heterogeneous (e.g., Pd/C, Raney Ni) | High atom economy, water as by-product. | Requires handling of flammable hydrogen gas under pressure. |

| Transfer Hydrogenation | 2,2-Diethoxypropanal | Isopropanol | Homogeneous or Heterogeneous | Avoids high-pressure hydrogen, milder conditions. | Lower atom economy compared to direct hydrogenation. |

| Hydride Reduction | 2,2-Diethoxypropanal | Sodium Borohydride | None | High yield and selectivity. | Stoichiometric inorganic waste generation. |

Strategies for Catalyst Recovery and Reuse

The economic and environmental viability of a catalytic process is significantly enhanced by the ability to recover and reuse the catalyst. For the synthesis of this compound, the choice of catalyst and the recovery strategy are intrinsically linked.

Heterogeneous Catalysts: The use of solid-supported catalysts (heterogeneous catalysts) is a cornerstone of green chemistry as they can be readily separated from the reaction mixture by simple filtration or centrifugation. For a proposed hydrogenation route to this compound, catalysts such as palladium on carbon (Pd/C) or Raney Nickel would be prime candidates. These catalysts are well-established for their efficiency and can be filtered, washed, and reused for multiple reaction cycles, minimizing the loss of precious or heavy metals.

Magnetic Nanoparticle-Supported Catalysts: An innovative approach involves immobilizing the catalyst on magnetic nanoparticles. This allows for the easy and efficient separation of the catalyst from the reaction medium using an external magnetic field. This technique has been shown to be effective for various catalytic systems and could be adapted for the synthesis of this compound, offering high recovery rates and minimal catalyst leaching.

Homogeneous Catalysts: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. Strategies to address this include the use of biphasic catalysis, where the catalyst resides in a separate phase (e.g., an ionic liquid or aqueous phase) that is immiscible with the product phase, allowing for decantation. Another approach is the development of catalysts with properties that allow for their precipitation and recovery after the reaction is complete.

Assessment of Atom Economy and Process Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For a proposed synthesis of this compound via the hydrogenation of 2,2-diethoxypropanal:

Reaction: C₇H₁₄O₃ + H₂ → C₇H₁₆O₃

Molecular Weight of 2,2-diethoxypropanal (C₇H₁₄O₃): 146.18 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Molecular Weight of this compound (C₇H₁₆O₃): 148.20 g/mol

Atom Economy Calculation: (Molecular Weight of C₇H₁₆O₃) / (Molecular Weight of C₇H₁₄O₃ + Molecular Weight of H₂) x 100% (148.20 g/mol ) / (146.18 g/mol + 2.02 g/mol ) x 100% = 100%

This theoretical calculation demonstrates that the catalytic hydrogenation of 2,2-diethoxypropanal to this compound has a 100% atom economy, as all the atoms of the reactants are incorporated into the final product.

Mitigation Strategies for Potential By-product Formation

In any chemical synthesis, the formation of by-products can reduce the yield of the desired product and necessitate additional purification steps, generating more waste. In the synthesis of this compound, several potential side reactions could occur, and strategies to mitigate them are essential for a green process.

Potential By-products and Mitigation Strategies:

Over-reduction: In the hydrogenation of 2,2-diethoxypropanal, over-reduction could potentially lead to the formation of 2,2-diethoxypropane.

Mitigation: This can be controlled by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of a selective catalyst can also favor the formation of the desired alcohol over the fully reduced alkane.

Acetal Hydrolysis: The acetal group in this compound could be sensitive to acidic conditions, leading to hydrolysis back to the corresponding ketone or aldehyde and ethanol.

Mitigation: Maintaining neutral or slightly basic reaction and work-up conditions can prevent this side reaction. The use of non-acidic catalysts is also crucial.

Ether Cleavage: Under harsh conditions, cleavage of the ether linkages could occur.

Mitigation: Employing mild reaction conditions and avoiding strong acids or bases will minimize the risk of ether cleavage.

Table 2: Potential By-products and Mitigation Approaches

| Potential By-product | Formation Pathway | Mitigation Strategy |

| 2,2-Diethoxypropane | Over-reduction of the carbonyl group | Optimization of reaction conditions (temperature, pressure, time), use of selective catalysts. |

| 3-Hydroxy-2-propanone and Ethanol | Hydrolysis of the acetal group | Maintain neutral or slightly basic pH, use of non-acidic catalysts and anhydrous conditions. |

| Various Cleavage Products | Cleavage of ether linkages | Use of mild reaction conditions, avoidance of strong acids and bases. |

By carefully selecting a synthetic route that maximizes atom economy, employing recoverable and reusable catalysts, and optimizing reaction conditions to minimize by-product formation, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and environmentally responsible chemical process.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2-Diethoxypropan-1-ol in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for 15 minutes . For inhalation exposure, move the affected individual to fresh air and monitor respiratory function; administer artificial respiration if necessary . Store the compound away from strong oxidizers and heat sources to prevent decomposition into carbon/nitrogen oxides .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

- Methodological Answer : Use a two-step reaction involving propylene oxide and ethanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate (3:1) mobile phase. Purify the product via fractional distillation (boiling point ~180–185°C) or recrystallization in anhydrous ethanol to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using H NMR (δ 1.2–1.4 ppm for ethoxy CH, δ 3.5–3.7 ppm for CHO) and C NMR (δ 15–18 ppm for ethoxy carbons) .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas to verify molecular ion peaks at m/z 148 (M) .

- HPLC : Quantify purity using a phenylhexyl column (4.6 × 250 mm) with isocratic elution (70% acetonitrile/30% water) .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) across literature sources?

- Methodological Answer : Cross-reference data from authoritative databases like NIST Chemistry WebBook and replicate measurements under controlled conditions (e.g., calibrated thermometers for boiling point determination). Note that impurities or stereoisomers (e.g., enantiomers in chiral derivatives) may cause variations .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction mechanisms involving this compound as a solvent or intermediate?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to identify rate-determining steps. For example, in acetal formation reactions, competing pathways (e.g., SN1 vs. SN2) can be distinguished using stereochemical probes or isotopic labeling .

Q. How can this compound be utilized in designing drug delivery systems?

- Methodological Answer : Exploit its amphiphilic structure to synthesize lipid-like carriers for hydrophobic drugs. Formulate micelles or liposomes by combining it with phospholipids (e.g., DOPC) and characterize encapsulation efficiency via dialysis followed by UV-Vis spectroscopy .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research applications?

- Methodological Answer : Address exothermicity risks by implementing controlled cooling systems and inline IR monitoring for real-time reaction tracking. Optimize solvent recovery (e.g., ethanol) via distillation to reduce waste and cost .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.